4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Functionalization: Introduction of the sulfonyl and methanone groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar phenolic structure.
Vanillin acetate: A compound with a methoxyphenyl group, similar to the methanone group in our compound.
Uniqueness
4-(4-fluoro-3-methylbenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane: stands out due to its spirocyclic structure and the presence of both sulfonyl and methanone functional groups
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-16-3-5-18(6-4-16)21(26)24-11-9-22(10-12-24)25(13-14-29-22)30(27,28)19-7-8-20(23)17(2)15-19/h3-8,15H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYRJHLHXAEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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